molecular formula C23H14BrClN2S2 B6004992 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B6004992
M. Wt: 497.9 g/mol
InChI Key: VDGREATWQGPMRJ-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at the nitro group if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring and have similar electronic properties.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

    Phenyl derivatives: Compounds with phenyl rings substituted with different functional groups.

Uniqueness

What sets 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-4-(4-chlorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrClN2S2/c24-17-4-1-3-15(11-17)14-29-23-20(13-26)19(16-6-8-18(25)9-7-16)12-21(27-23)22-5-2-10-28-22/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGREATWQGPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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